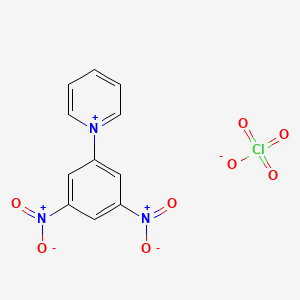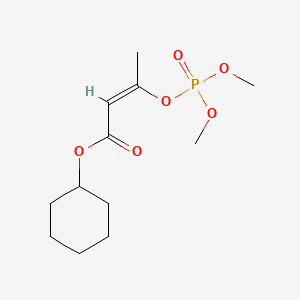
1,3-Dimethyl-5-(4-methylanilino)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(4-methylanilino)imidazolidine-2,4-dione is a compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions
Preparation Methods
The synthesis of 1,3-Dimethyl-5-(4-methylanilino)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethyl-imidazolidine-2,4-dione with appropriate aniline derivatives under controlled conditions . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods often employ continuous flow synthesis techniques to optimize yield and purity .
Chemical Reactions Analysis
1,3-Dimethyl-5-(4-methylanilino)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced imidazolidinone products.
Scientific Research Applications
1,3-Dimethyl-5-(4-methylanilino)imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(4-methylanilino)imidazolidine-2,4-dione involves its interaction with molecular targets and pathways. It acts as a catalyst by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium. This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), facilitating various chemical reactions .
Comparison with Similar Compounds
1,3-Dimethyl-5-(4-methylanilino)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione: Used in the synthesis of polymers and other industrial applications.
5,5-Dimethylhydantoin: Known for its use in the production of disinfectants and sanitizers.
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Properties
CAS No. |
63305-82-8 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-methylanilino)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-8-4-6-9(7-5-8)13-10-11(16)15(3)12(17)14(10)2/h4-7,10,13H,1-3H3 |
InChI Key |
JSPWMEBSSIUDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)
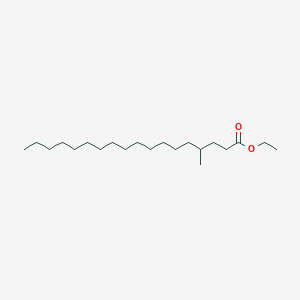
![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)
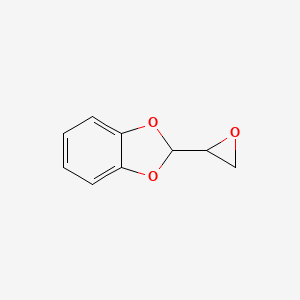
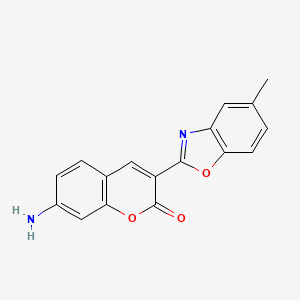


![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)


